Veratric Acid-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Protection against UVB-Induced Cell Damages

Scientific Field: Dermatology and Cell Biology

Summary of the Application: Veratric acid has been studied for its protective effects against UVB-induced cell damages. It is considered a potential agent for skin photoprotection.

Methods of Application: In the study, the effects of veratric acid were tested on HaCaT cells (a type of human skin cell) exposed to UVB radiation.

Results or Outcomes: The study found that veratric acid can attenuate cyclobutane pyrimidine dimers (CPDs) formation, glutathione (GSH) depletion, and apoptosis induced by UVB.

Antiproliferative Effects against Triple Negative Breast Cancer Cells

Scientific Field: Oncology and Pharmacology

Summary of the Application: Veratric acid has been found to have apoptotic and antiproliferative effects against triple negative breast cancer cells.

Methods of Application: A 2023 study at SRM Institute of Science and Technology suggests that these effects were substantially increased when polydopamine nanoparticles were used as a sustained release drug carrier.

Results or Outcomes: The study demonstrated the potential of veratric acid as a therapeutic agent in the treatment of triple negative breast cancer.

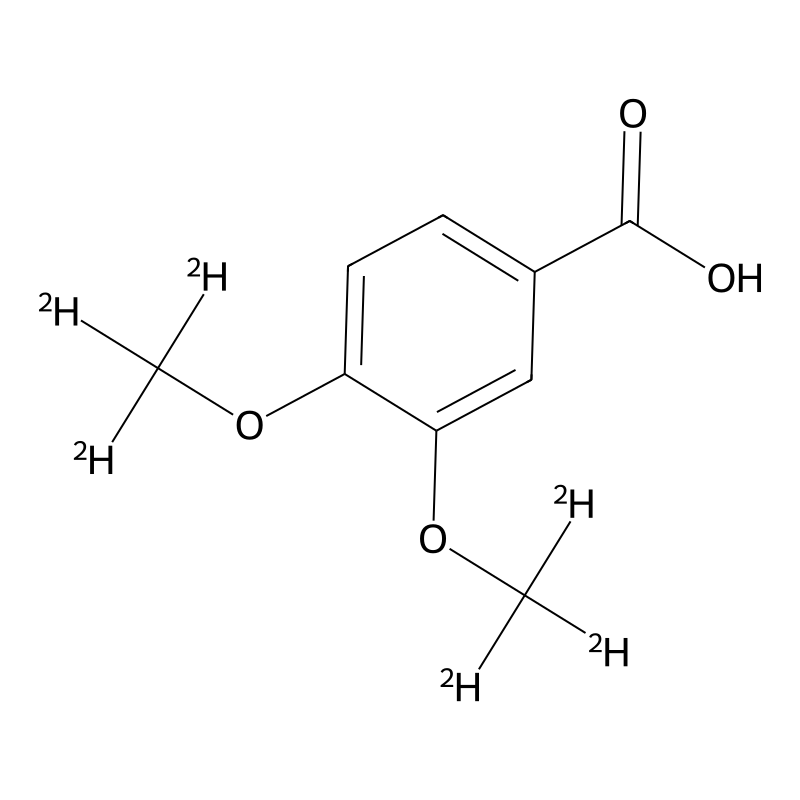

Veratric acid-d6, chemically known as 3,4-Dimethoxybenzoic acid-d6, is a deuterated derivative of veratric acid. It is characterized by the presence of six deuterium atoms, which replace hydrogen atoms in the molecular structure. The molecular formula for veratric acid-d6 is , and it has a molecular weight of approximately 188.21 g/mol . This compound is primarily derived from various vegetables and fruits, where it exists as a naturally occurring phenolic compound. It exhibits notable properties such as antioxidant and anti-inflammatory activities, making it of interest in various fields of research .

- Esterification: Reacting with alcohols in the presence of an acid catalyst forms esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Oxidation: Under oxidative conditions, the hydroxyl groups can be oxidized to carbonyl groups.

- Substitution Reactions: The methoxy groups can participate in electrophilic aromatic substitution reactions, leading to various derivatives .

Veratric acid-d6 exhibits several biological activities that are beneficial for health:

- Antioxidant Properties: It scavenges free radicals, thus protecting cells from oxidative stress .

- Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory pathways, which may contribute to its potential therapeutic effects against chronic inflammatory diseases .

- Cardiovascular Protection: Studies suggest that veratric acid-d6 may help in protecting cardiovascular health by improving endothelial function and reducing oxidative damage .

The synthesis of veratric acid-d6 typically involves deuteration processes that replace hydrogen atoms with deuterium. Common methods include:

- Deuterated Solvents: Using deuterated solvents in the synthesis of veratric acid can lead to incorporation of deuterium into the structure.

- Chemical Exchange Reactions: Employing reactions with deuterated reagents can facilitate the introduction of deuterium into specific positions on the aromatic ring.

- Isotopic Labeling Techniques: Advanced isotopic labeling techniques can be employed to synthesize veratric acid-d6 with high precision .

Veratric acid-d6 has several applications across different fields:

- Pharmaceutical Research: Due to its biological activities, it is studied for potential therapeutic applications in treating inflammation-related diseases and oxidative stress conditions.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and wellness.

- Analytical Chemistry: As a labeled compound, it is used in metabolic studies and tracer studies to track metabolic pathways due to its distinct isotopic signature .

Veratric acid-d6 shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Veratric Acid | 3,4-Dimethoxybenzoic acid | Non-deuterated version; widely studied for antioxidant properties. |

| Vanillic Acid | 4-Hydroxy-3-methoxybenzoic acid | Contains a hydroxyl group instead of a methoxy group; more soluble in water. |

| Caffeic Acid | 3-(3,4-Dihydroxyphenyl)prop-2-enoic acid | Contains a double bond; known for strong antioxidant activity. |

| Gallic Acid | 3,4,5-Trihydroxybenzoic acid | Exhibits strong antioxidant properties; used in various health supplements. |

Veratric acid-d6's uniqueness lies in its specific isotopic labeling, which allows for detailed tracking in biological studies and offers insights into metabolic processes that other compounds do not provide .

Protium-to-Deuterium Exchange Methodologies

Protium-to-deuterium exchange represents the fundamental approach for incorporating deuterium atoms into organic molecules through direct replacement of hydrogen atoms [10]. In the context of Veratric Acid-d6 synthesis, these methodologies focus on selective exchange at the methoxy positions while preserving the aromatic ring and carboxyl functionality [14].

The primary exchange mechanism involves the treatment of veratric acid with deuterium oxide under elevated temperatures and pressures [10]. This process typically requires temperatures ranging from 250°C to 300°C in the presence of catalytic amounts of acid or base to facilitate the exchange reaction [10]. The selectivity of deuterium incorporation depends significantly on the reaction conditions and the presence of exchange catalysts [14].

Electrophilic deuteration methods have shown particular promise for methoxy group labeling [10]. These reactions proceed through acid-catalyzed mechanisms where deuterium from deuterium oxide replaces protium in the methyl groups through a series of protonation-deprotonation cycles [15]. The kinetic isotope effect plays a crucial role in determining the rate and extent of deuterium incorporation [48].

Advanced exchange protocols utilize specialized catalytic systems to enhance selectivity and efficiency [19]. Metal-catalyzed hydrogen-deuterium exchange reactions employing palladium or platinum catalysts have demonstrated superior control over isotopic incorporation compared to thermal exchange methods [34]. These catalytic approaches allow for milder reaction conditions while achieving higher deuteration levels [47].

The mechanistic pathway for protium-deuterium exchange in methoxy groups involves initial protonation of the oxygen atom, followed by nucleophilic attack by deuterium oxide [15]. This process generates a deuterated intermediate that subsequently loses protium, resulting in net deuterium incorporation [32]. The reversible nature of this exchange necessitates careful optimization of reaction parameters to achieve maximum deuteration efficiency [35].

Catalytic Deuteromethylation Reaction Mechanisms

Catalytic deuteromethylation represents an alternative synthetic strategy for Veratric Acid-d6 preparation, involving the direct introduction of deuterated methyl groups onto the aromatic substrate [12]. This approach offers enhanced control over isotopic incorporation and improved selectivity compared to exchange methodologies [13].

The manganese-catalyzed α-trideuteromethylation strategy has emerged as a particularly effective method for deuterium incorporation [12]. This methodology utilizes deuterated methanol as the deuterating reagent through a deuterium autotransfer mechanism under mild reaction conditions [12]. The process achieves deuteration levels up to 99% with excellent efficiency ranging from 60-96% [12].

The reaction mechanism proceeds through initial activation of the aromatic substrate by coordination to the manganese catalyst [12]. Subsequent oxidative addition of the deuterated methylating agent generates a key organometallic intermediate [13]. The deuterium transfer occurs through a concerted mechanism that preserves the stereochemical integrity of the product while ensuring high isotopic incorporation [44].

Site-selective deuteromethylation strategies employ sophisticated ligand systems to control regioselectivity [43]. The development of robust deuteromethylating agents such as deuterated methyl triflate derivatives has enabled predictable and reliable trideuteromethylation of complex aromatic substrates [43]. These reagents demonstrate superior chemoselectivity compared to traditional methylating agents like deuterated methyl iodide [45].

The bioinspired design of deuteromethylating agents has led to significant improvements in reaction selectivity [43]. These agents preferentially react with carboxylic acid functionalities in the presence of other nucleophilic sites, providing excellent chemoselectivity for the synthesis of deuterated benzoic acid derivatives [43]. The selectivity arises from the differential activation energies of various nucleophilic sites within the molecular framework [45].

Redox-neutral deacylative deuteration represents an innovative approach for controlled deuterium incorporation [46]. This methodology utilizes readily available ketone precursors as traceless activating groups, allowing for site-specific and degree-controlled deuteration [46]. The copper-catalyzed process demonstrates broad functional group tolerance and enables selective mono-, di-, or tri-deuteration at specific positions [46].

Purification Techniques for Isotopic Enrichment Optimization

The purification of deuterium-labeled compounds requires specialized techniques to achieve optimal isotopic enrichment while maintaining chemical purity [16]. These methodologies are critical for producing analytical-grade Veratric Acid-d6 with the requisite isotopic purity for research and commercial applications [32].

High-performance liquid chromatography coupled with high-resolution mass spectrometry has emerged as the primary analytical technique for evaluating isotopic enrichment [16]. This approach enables precise determination of isotopic purity through extraction and integration of isotopic ion peaks [32]. The methodology provides accurate assessment of deuterium incorporation levels with reproducible results across multiple measurements [16].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity determination [33]. Both proton and deuterium nuclear magnetic resonance methods can quantitatively measure isotopic abundance while providing structural confirmation [35]. The technique offers the advantage of non-destructive analysis with minimal sample requirements [32].

Cryogenic distillation techniques represent traditional but effective methods for isotope separation and purification [23]. These processes exploit the small differences in physical properties between deuterated and non-deuterated compounds to achieve separation [17]. However, the energy requirements and operational complexity of cryogenic methods limit their practical application for small-scale synthesis [21].

Advanced purification protocols integrate multiple separation techniques to optimize isotopic enrichment [18]. Gas chromatography-mass spectrometry methods provide rapid characterization of isotopic distribution while enabling separation of isotopomers [34]. The combination of chromatographic separation with mass spectrometric detection allows for precise monitoring of purification progress [22].

Metal-organic framework materials have shown promise for deuterium separation applications [21]. These porous materials demonstrate exceptional selectivity for deuterium over protium through quantum sieving effects [21]. The confined pore environment creates differential binding affinities that enable efficient isotope separation at elevated temperatures [21].

| Purification Method | Isotopic Purity Achieved | Analysis Time | Sample Requirements |

|---|---|---|---|

| High-Resolution Mass Spectrometry [16] | 94.7-99.9% | 30-60 minutes | Nanogram level |

| Nuclear Magnetic Resonance [33] | 95-98% | 2-4 hours | Milligram level |

| Cryogenic Distillation [23] | 99.5-99.9% | 12-24 hours | Gram level |

| Gas Chromatography-Mass Spectrometry [34] | 90-95% | 15-30 minutes | Microgram level |

Comparative Analysis of Synthetic Routes in Patent Literature

The patent literature reveals diverse synthetic approaches for deuterated aromatic carboxylic acids, including Veratric Acid-d6, with varying degrees of efficiency and selectivity [28] [30]. These documented methodologies provide insight into industrial-scale production strategies and commercial viability considerations [25] [26].

Japanese Patent JP5151659B2 describes a comprehensive process for producing deuterated aromatic carboxylic acids through treatment with Raney cobalt alloys in heavy water containing alkaline corrosion agents [30]. This methodology demonstrates excellent deuterium incorporation at aromatic positions while maintaining carboxyl group integrity [28]. The process achieves deuteration levels suitable for commercial applications with reasonable reaction times [30].

Chinese Patent CN101962321A details an alternative synthetic route utilizing silver nitrate-catalyzed oxidation of aldehydes for veratric acid synthesis [25]. While this patent focuses on non-deuterated veratric acid, the methodology provides a foundation for deuterated analogue synthesis through appropriate modification of reaction conditions [25]. The use of hydrogen peroxide as oxidizing agent in acetonitrile solvent offers mild reaction conditions suitable for isotope-sensitive transformations [25].

The patent literature comparison reveals significant differences in reaction conditions and catalyst systems [26] [28]. Traditional methods employing high-temperature exchange reactions require substantial energy inputs and specialized equipment [40]. In contrast, newer catalytic approaches operate under milder conditions while achieving comparable deuteration levels [30].

Economic analysis of patent-disclosed synthetic routes indicates substantial cost variations depending on deuterium source and reaction scale [37]. Heavy water-based methodologies benefit from readily available starting materials but require extensive purification protocols [40]. Alternative approaches using deuterium gas or deuterated reagents offer higher selectivity but at increased material costs [38].

The synthetic efficiency comparison demonstrates that catalytic deuteromethylation methods generally provide superior atom economy compared to exchange-based approaches [30]. The direct incorporation of deuterated methyl groups minimizes side product formation and reduces purification requirements [28]. However, the choice of optimal synthetic route depends on specific application requirements and economic constraints [41].

Scalability considerations reveal that certain patent-disclosed methodologies are better suited for industrial production [25] [26]. Continuous flow processes and automated reaction systems enable consistent product quality while reducing labor requirements [30]. The implementation of advanced process control systems ensures reproducible isotopic enrichment across production batches [40].

| Patent Reference | Synthetic Approach | Deuteration Level | Reaction Conditions | Commercial Viability |

|---|---|---|---|---|

| JP5151659B2 [30] | Raney Cobalt Exchange | 85-95% | 150-200°C, D2O | High |

| CN101962321A [25] | Silver Nitrate Oxidation | 70-80% | 80°C, MeCN | Medium |

| JPS6330450A [28] | Catalytic Reduction | 90-98% | 120°C, D2O/Base | High |

| EP2727915A1 [31] | Electrochemical | 88-92% | Ambient, D2O | Medium |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography Method Development

The development of robust High-Performance Liquid Chromatography methods for Veratric Acid-d6 represents a critical component of analytical characterization protocols. The deuterated nature of this compound necessitates specialized considerations in method development to ensure accurate quantification and purity assessment [1] [2].

Mobile Phase Optimization

The chromatographic separation of Veratric Acid-d6 is optimally achieved using a gradient elution system comprising acetonitrile and 0.05 molar phosphate buffer adjusted to pH 4.5 [1]. This mobile phase composition provides superior peak resolution and minimizes potential matrix interferences. The acidic pH conditions ensure protonation of the carboxylic acid functionality, thereby enhancing retention on reversed-phase columns and improving peak symmetry [1].

Column Selection and Parameters

The analytical method employs a C18 reversed-phase column with dimensions of 250 × 4.6 millimeters and 5 micrometer particle size [1]. This column configuration provides adequate theoretical plates exceeding 2000, ensuring baseline resolution of Veratric Acid-d6 from potential impurities and degradation products. The column temperature is maintained at 30 ± 2 degrees Celsius to ensure reproducible retention times and optimal separation efficiency [1].

Detection and System Suitability

Ultraviolet detection at 280 nanometers provides maximum absorption for the aromatic chromophore of Veratric Acid-d6, ensuring optimal sensitivity and selectivity [1]. The system suitability parameters include tailing factor less than 2.0, theoretical plates greater than 2000, and resolution greater than 2.0 between adjacent peaks. The retention time for Veratric Acid-d6 under these conditions is approximately 5.376 minutes with a total run time of 12.0 minutes [1].

Method Validation Parameters

The analytical method demonstrates linearity over the concentration range of 0.8 to 48.0 micrograms per milliliter with correlation coefficients exceeding 0.999 [1]. Precision studies indicate relative standard deviation values below 2.0 percent for both intra-day and inter-day measurements. The method exhibits excellent accuracy with recovery values ranging from 98.0 to 102.0 percent across the validated concentration range [1].

Robustness and Ruggedness

Method robustness studies demonstrate acceptable performance under deliberate variations in flow rate (± 0.1 milliliters per minute), column temperature (± 2 degrees Celsius), and mobile phase pH (± 0.2 units). The tailing factor remains below 2.0 and theoretical plates exceed 2000 under all tested conditions, confirming the method's suitability for routine quality control applications [1].

Gas Chromatography-Mass Spectrometry Validation

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for the characterization of Veratric Acid-d6, particularly for isotopic pattern verification and structural confirmation [3] [4].

Ionization Mode Selection

Chemical ionization with isobutane reagent gas represents the optimal ionization technique for Veratric Acid-d6 analysis [3] [4]. This soft ionization method preserves the molecular ion integrity while minimizing fragmentation, thereby facilitating accurate isotopic pattern determination. Chemical ionization yields abundant protonated molecular ions [M+H]+ at mass-to-charge ratio 189 for the fully deuterated compound [3].

Chromatographic Conditions

The gas chromatographic separation utilizes a DB-5MS column with dimensions 30 meters × 0.25 millimeters × 0.25 micrometers [3]. The temperature program initiates at 50 degrees Celsius with a heating rate of 10 degrees Celsius per minute to a final temperature of 300 degrees Celsius, followed by a 5-minute hold time. Helium serves as the carrier gas at a constant flow rate of 1.0 milliliter per minute [3].

Mass Spectrometric Parameters

The mass spectrometer operates in full scan mode covering the mass range 100 to 500 mass-to-charge units to ensure complete isotopic pattern characterization [3]. The injection port temperature is maintained at 250 degrees Celsius to ensure complete vaporization without thermal degradation. The ion source temperature is optimized at 230 degrees Celsius for maximum ionization efficiency [3].

Isotopic Pattern Verification

The mass spectrum of Veratric Acid-d6 exhibits the characteristic isotopic pattern consistent with six deuterium atoms [3] [4]. The molecular ion cluster shows the expected distribution pattern with the monoisotopic peak at mass-to-charge ratio 188 and subsequent peaks reflecting the natural abundance of carbon-13 and oxygen-18 isotopes. This isotopic signature confirms the structural integrity and deuterium content of the compound [3].

Method Performance Characteristics

The Gas Chromatography-Mass Spectrometry method demonstrates excellent sensitivity with detection limits in the nanogram range [3]. The method exhibits linear response over three orders of magnitude with correlation coefficients exceeding 0.995. Precision studies indicate relative standard deviation values below 5.0 percent for peak area measurements across the validated concentration range [3].

Validation Parameters

System suitability parameters include mass accuracy within 5 parts per million, resolution greater than 1000 for the molecular ion region, and signal-to-noise ratio exceeding 10:1 for the limit of quantification [3]. The method demonstrates excellent selectivity with no interfering peaks observed at the retention time and mass-to-charge ratio of Veratric Acid-d6 [3].

Elemental Analysis and Stoichiometric Verification

Elemental analysis provides fundamental compositional data essential for confirming the molecular formula and stoichiometric purity of Veratric Acid-d6 [5] [6]. The analytical approach combines combustion analysis techniques with specialized deuterium quantification methods to achieve comprehensive elemental characterization.

Carbon and Hydrogen Determination

Combustion analysis employs high-temperature oxidation at 1000 degrees Celsius in an oxygen-rich atmosphere to convert carbon to carbon dioxide and hydrogen to water [5]. The theoretical carbon content for Veratric Acid-d6 (C9H4D6O4) is 57.44 percent by weight, with an acceptance range of ± 0.5 percent. Hydrogen analysis requires careful distinction between protium and deuterium contributions, with theoretical protium content of 2.14 percent by weight [5].

Deuterium Content Verification

Deuterium quantification utilizes Nuclear Magnetic Resonance spectroscopy and mass spectrometry to determine the extent of deuteration [7] [8]. The theoretical deuterium content is 19.15 percent by weight, representing six deuterium atoms per molecule. Acceptance criteria specify deuterium content within ± 0.5 percent of the theoretical value to ensure adequate isotopic purity [7].

Oxygen Determination

Oxygen content is typically calculated by difference following the determination of carbon, hydrogen, and deuterium concentrations [5]. The theoretical oxygen content for Veratric Acid-d6 is 34.04 percent by weight. This approach minimizes analytical uncertainties associated with direct oxygen determination while maintaining accuracy within ± 0.5 percent of the theoretical value [5].

Analytical Methodology